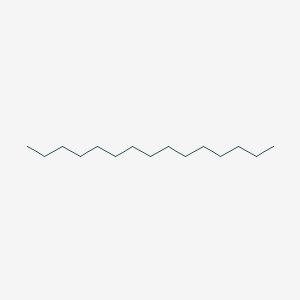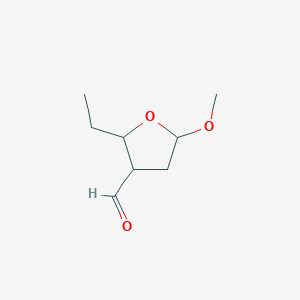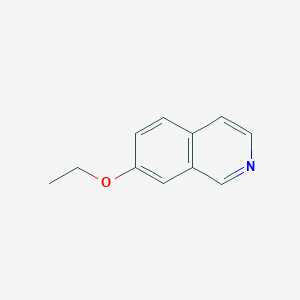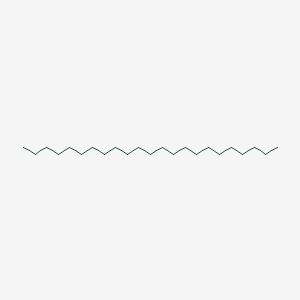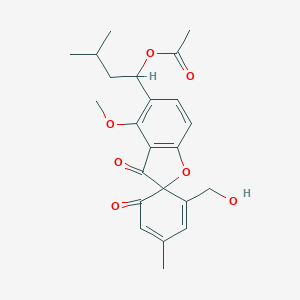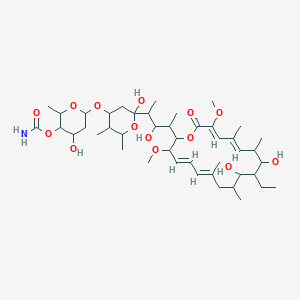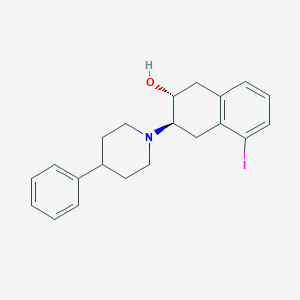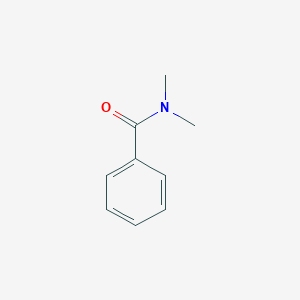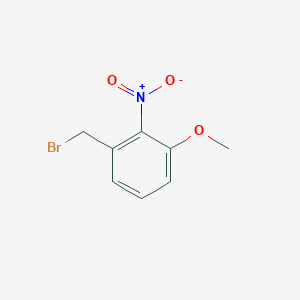
Astrachrysoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astrachrysoside A is a natural compound found in the roots of the plant Astragalus chrysopterus. This compound has gained significant attention in recent years due to its potential therapeutic properties. It has been studied extensively for its various biological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects. The purpose of
Mécanisme D'action
The mechanism of action of Astrachrysoside A is not fully understood. However, it is believed to exert its biological effects through various pathways. For example, it has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Astrachrysoside A has been found to have various biochemical and physiological effects. For example, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, Astrachrysoside A has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Astrachrysoside A in lab experiments is its natural origin. It is a natural compound found in plants, which makes it a safer alternative to synthetic compounds. Additionally, Astrachrysoside A has been found to have various biological activities, which makes it a versatile compound for studying different biological processes. However, one of the limitations of using Astrachrysoside A in lab experiments is its availability. It is a relatively rare compound, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on Astrachrysoside A. One area of interest is its potential as a therapeutic agent for various diseases. For example, it has been suggested that Astrachrysoside A could be used as a natural antioxidant supplement to help prevent oxidative damage in the body. Additionally, it has been proposed that Astrachrysoside A could be used as a natural anticancer agent to help inhibit the growth of cancer cells. Another area of interest is the development of new synthesis methods for Astrachrysoside A. This could help increase its availability for research purposes.
Méthodes De Synthèse
Astrachrysoside A can be synthesized from Astragalus chrysopterus roots using various methods. One of the most commonly used methods involves extraction of the roots with ethanol or methanol, followed by purification using chromatography techniques. The purified compound can then be identified using spectroscopic methods such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Astrachrysoside A has been extensively studied for its various biological activities. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It also has anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, Astrachrysoside A has been found to have anticancer properties, which can help inhibit the growth of cancer cells. It has also been shown to have immunomodulatory effects, which can help regulate the immune system.
Propriétés
Numéro CAS |
132160-35-1 |
|---|---|
Nom du produit |
Astrachrysoside A |
Formule moléculaire |
C41H68O13 |
Poids moléculaire |
769 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-2-[[(9R,12S,14R,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O13/c1-19-26(45)28(47)29(48)33(51-19)53-30-27(46)22(44)17-50-34(30)52-24-10-12-41-18-40(41)14-13-37(6)32(39(8)11-9-25(54-39)36(4,5)49)21(43)16-38(37,7)23(40)15-20(42)31(41)35(24,2)3/h19-34,42-49H,9-18H2,1-8H3/t19-,20+,21+,22+,23?,24?,25-,26-,27-,28+,29+,30+,31?,32-,33-,34-,37+,38-,39+,40?,41?/m0/s1 |
Clé InChI |
LZRSXNSZMFQNOA-MUNPXEFMSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CCC45CC46CC[C@@]7([C@H]([C@@H](C[C@]7(C6C[C@H](C5C3(C)C)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O)O)O)O |
Synonymes |
3-O-(alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl)cycloastragenol astrachrysoside A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





